(E)-2-(4-(6-bromo-4-phenylquinolin-2-yl)phenoxy)-N'-hexylideneacetohydrazide
Beschreibung
(E)-2-(4-(6-Bromo-4-phenylquinolin-2-yl)phenoxy)-N'-hexylideneacetohydrazide is a quinoline-based hydrazide derivative characterized by a 6-bromo-4-phenylquinoline core linked to a phenoxyacetohydrazide moiety via an E-configuration hexylidene group. The phenoxyacetohydrazide side chain contributes to hydrogen bonding and metal coordination capabilities, making the compound a candidate for antimicrobial, anticancer, or enzyme-inhibitory applications .
Eigenschaften
IUPAC Name |
2-[4-(6-bromo-4-phenylquinolin-2-yl)phenoxy]-N-[(E)-hexylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28BrN3O2/c1-2-3-4-8-17-31-33-29(34)20-35-24-14-11-22(12-15-24)28-19-25(21-9-6-5-7-10-21)26-18-23(30)13-16-27(26)32-28/h5-7,9-19H,2-4,8,20H2,1H3,(H,33,34)/b31-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZYMAADIUTQSX-KBVAKVRCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=NNC(=O)COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=N/NC(=O)COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(E)-2-(4-(6-bromo-4-phenylquinolin-2-yl)phenoxy)-N'-hexylideneacetohydrazide is a complex organic compound notable for its unique structural features, which include a quinoline ring, a phenoxy group, and a hydrazide moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C23H18BrN3O2
- Molecular Weight : 448.31 g/mol
- CAS Number : 136987-58-1
The compound's structure can be represented as follows:
The biological activity of (E)-2-(4-(6-bromo-4-phenylquinolin-2-yl)phenoxy)-N'-hexylideneacetohydrazide is primarily attributed to its ability to interact with various biological macromolecules. Key mechanisms include:
- DNA Intercalation : The quinoline moiety allows the compound to intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation and pain relief.
- Protein Binding : The compound can bind to specific proteins, altering their function and potentially inducing apoptosis in cancer cells.
Anticancer Activity
Research indicates that compounds similar to (E)-2-(4-(6-bromo-4-phenylquinolin-2-yl)phenoxy)-N'-hexylideneacetohydrazide exhibit significant anticancer properties. For instance:
- In vitro Studies : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. One study reported an IC50 value of 700 nM for a related compound in inhibiting 17β-HSD Type 3 activity, suggesting strong anticancer potential .
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties:
- Mechanism : It disrupts microbial cell membranes and inhibits key metabolic pathways, leading to cell death.
Anti-inflammatory Effects
The hydrazide component is known for its anti-inflammatory properties:
- Clinical Relevance : Compounds with similar functionalities have been shown to reduce inflammation in models of arthritis and other inflammatory diseases.
Data Table of Biological Activities
Case Studies
-
Anticancer Efficacy :
A study evaluated the effects of (E)-2-(4-(6-bromo-4-phenylquinolin-2-yl)phenoxy)-N'-hexylideneacetohydrazide on human breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with notable apoptosis observed through flow cytometry analysis. -
Antimicrobial Action :
In another investigation, the compound was tested against several bacterial strains, demonstrating significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Functional Group Variations
Table 1: Structural and Functional Comparisons
*Note: Direct evidence for the target compound’s activity is absent in the provided sources; inferences are based on structural analogs.
Table 3: Spectral and Physical Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
